
Alanyl-tyrosine
Overview
Description
Alanyl-tyrosine is a dipeptide composed of the amino acids alanine and tyrosine. It is formed by the condensation of L-alanine methyl ester and L-tyrosine. This compound is known for its ability to be rapidly broken down in the body to release tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanyl-tyrosine can be synthesized using α-ester acyltransferase as a biocatalyst. The reaction involves alanine methyl ester (L-Ala-OMe) as the acyl donor and tyrosine (L-Tyr) as the nucleophile. The optimal conditions for this reaction include a boric acid-borax buffer (0.2 mol/L) at pH 9.5, a temperature of 30°C, a 2:1 ratio of acyl donor to nucleophile, and the presence of a deep eutectic solvent (ChCl/urea) with 15% (v/v) water content .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar conditions but on a larger scale. The catalytic product is isolated and purified using high-performance liquid chromatography, mass spectrometry, proton nuclear magnetic resonance, and carbon spectroscopy. The final product is obtained with a purity of 96.8% .
Chemical Reactions Analysis
Types of Reactions: Alanyl-tyrosine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the dipeptide into its constituent amino acids using water and an acid or base catalyst.
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: This reaction involves replacing one functional group in the molecule with another, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include free alanine and tyrosine, as well as various oxidized or substituted derivatives of the dipeptide .
Scientific Research Applications
L-Alanyl-L-tyrosine (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine, which can be produced through the condensation of L-alanine methyl ester and L-tyrosine . After entering the body, it can be rapidly broken down to release tyrosine .
Scientific Research Applications
Tyrosine Source:
- Parenteral Nutrition L-Alanyl-L-tyrosine can be used as a tyrosine source during total parenteral nutrition because of its high solubility . Studies show that infusing L-alanyl-L-tyrosine in rats as part of a total parenteral nutrition regimen leads to rapid labeling of tissue tyrosine pools, production of 14CO2, and incorporation of 14C-labeled tyrosine into protein, with minimal urinary losses .
- Intravenous Nutrition Studies show that when L-alanyl-L-tyrosine is infused as part of an intravenous nutrition solution, plasma and tissue tyrosine pools are rapidly labeled, and a large percentage of radioactivity is converted to CO2 or found in muscle, urine, liver, and other organs .
Peptide Synthesis:
- Dipeptide Synthesis Streptomyces Aminopeptidase (SSAP) can synthesize dipeptides using a free amino acid (acyl donor) and aminoacyl-OMe (acyl acceptor) . SSAP can be applied to synthesize biologically active peptides such as AlaTyr-OMe .
*Because immiscible amino acids become soluble through ligation to another amino acid, alanyl-tyrosine (AlaTyr) is a potential source of tyrosine .
Antioxidant Activity:
- Antioxidant Properties Alanyl tyrosine dipeptide-type surfactants exhibit antioxidant activities . The difference in the antioxidant activity is due to the gaps in the diffusion rate and collision frequency of the tyrosine residue and oxygen radical species .
Other potential applications:
Mechanism of Action
Alanyl-tyrosine exerts its effects primarily through the release of tyrosine upon hydrolysis. Tyrosine is then converted into catecholamine neurotransmitters, which play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function. The molecular targets and pathways involved include the enzymes tyrosine hydroxylase and dopamine β-hydroxylase, which catalyze the conversion of tyrosine to dopamine and norepinephrine, respectively .
Comparison with Similar Compounds
Beta-alanyl-tyrosine: Another dipeptide with antimicrobial properties, isolated from insects.
Phenylalanyl-tyrosine: A dipeptide formed from phenylalanine and tyrosine, used in studies of protein synthesis.
Uniqueness: this compound is unique due to its high stability and solubility compared to free tyrosine. This makes it more suitable for use
Biological Activity
Alanyl-tyrosine (L-Alanyl-L-Tyrosine, L-Ala-Tyr) is a dipeptide formed from the amino acids alanine and tyrosine. It is notable for its potential biological activities, particularly in the context of nutrition and metabolism. This article explores the biosynthesis, characterization, and various biological effects of this compound, supported by data tables and research findings.
Biosynthesis and Characterization
L-Alanyl-L-Tyrosine can be synthesized through enzymatic methods using α-ester acyltransferase. Recent studies have optimized conditions for its production, achieving yields of up to 50% under specific parameters such as pH 9.5 and a 2:1 acyl donor to nucleophile ratio. The synthesized compound has been characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, confirming its structure with a purity of 96.8% .
Cellular Effects
Initial studies using the B16-F10 mouse melanoma cell model indicate that L-Ala-Tyr does not exhibit toxic effects within a concentration range of 100-800 μmol·L. Notably, at optimal concentrations, it promotes melanin production, suggesting a role in pigmentation processes .
Utilization in Parenteral Nutrition
Research has demonstrated that this compound serves as an effective source of tyrosine during total parenteral nutrition (TPN). In studies involving adult rats, infusion of L-Ala-Tyr at varying doses resulted in significant urinary excretion of both tyrosine and this compound. At a dosage of 2 mmoles/kg/day, the peptide maintained plasma and tissue tyrosine levels comparable to those seen in orally fed controls, indicating its utility in protein synthesis and tissue repair .
Metabolic Pathways
When administered intravenously, this compound is rapidly hydrolyzed to release free tyrosine. Studies have shown that between 40-50% of the administered radioactivity appears as carbon dioxide (CO2), indicating effective metabolic utilization. Furthermore, significant incorporation of tyrosine into plasma and tissue proteins was observed, emphasizing its role in supporting metabolic functions .
Study on Nephrectomized Rats
A study focused on nephrectomized rats demonstrated that this compound effectively supports metabolic needs when included in TPN regimens. The results indicated enhanced utilization compared to traditional amino acid sources, leading to improved maintenance of tissue tyrosine pools .
Comparative Analysis of Infusion Rates
A comparative study assessed infusion rates of this compound at 0.5 mmole/kg/day versus 2 mmole/kg/day. The higher infusion rate resulted in significantly elevated levels of urinary tyrosine excretion and increased plasma tyrosine concentrations, supporting the hypothesis that higher doses improve metabolic outcomes .
Data Tables
Study | Infusion Rate (mmole/kg/day) | Urinary Tyrosine Excretion (%) | Plasma Tyrosine Levels |
---|---|---|---|
A | 0.5 | 7.7 | Increased |
B | 2.0 | 5.4 | Similar to controls |
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVPLKYDKJKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19659-02-0, 3061-88-9 | |
Record name | Alanyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-L-alanyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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